乙酸 4-氨基-2-甲基喹啉-3-甲酸酯

描述

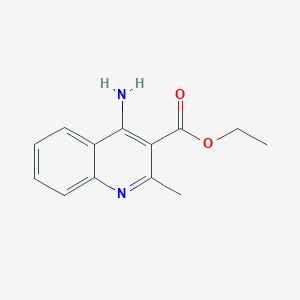

Ethyl 4-amino-2-methylquinoline-3-carboxylate is a chemical compound with the CAS Number: 163455-37-6 . It has a molecular weight of 230.27 .

Synthesis Analysis

The synthesis of 2-methylquinoline and its derivatives, which include Ethyl 4-amino-2-methylquinoline-3-carboxylate, have been reported in various studies . The Doebner–von Miller reaction is one of the best-known techniques for the synthesis of 2-methylquinoline .Molecular Structure Analysis

The molecular structure of Ethyl 4-amino-2-methylquinoline-3-carboxylate consists of a quinoline ring, which is a double-ring structure containing a benzene ring fused with a pyridine moiety .Physical And Chemical Properties Analysis

Ethyl 4-amino-2-methylquinoline-3-carboxylate has a molecular weight of 230.27 .科学研究应用

合成和衍生物形成

4-氨基-2-甲基喹啉-3-羧酸乙酯及其衍生物在有机化学领域得到了广泛的研究。一个值得注意的应用是合成各种喹啉衍生物。例如,从市售的2-氨基苯甲酸开始,开发了一种4-羟基-2-甲基喹啉-3-羧酸乙酯衍生物的两步合成方法。此方法包括将邻氨基苯甲酸转化为异ato酸酐,然后与乙酰乙酸乙酯的钠烯醇盐反应,形成取代的喹啉(Jentsch et al., 2018)。

抗菌应用

喹啉衍生物的抗菌性能已在各种研究中得到探索。衍生自4-氨基-2-甲基喹啉-3-羧酸乙酯的2-氯喹啉-3-羧酸乙酯对枯草芽孢杆菌和霍乱弧菌表现出中等的抗菌活性(Krishnakumar et al., 2012)。

荧光和生化研究

喹啉衍生物以其荧光特性而闻名,并用于生化和医学研究。例如,研究了2-氯-4-甲基喹啉与氨基苯甲酸和4-氨基苯甲酸乙酯的反应,以获得新的喹啉衍生物,这些衍生物可用作荧光团和潜在的抗氧化剂(Aleksanyan & Hambardzumyan, 2013)。

抗癌研究

已经合成了一些4-氨基-2-甲基喹啉-3-羧酸乙酯衍生物,并测试了它们的潜在抗癌作用。例如,新的1-[(芳基)(3-氨基-5-氧代吡唑烷-4-亚烯基)甲基]-2-氧代-1,2-二氢喹啉-3-羧酸衍生物被生产出来,并对MCF-7乳腺癌细胞系表现出显着的抗癌活性(Gaber et al., 2021)。

抗过敏活性

4-氨基-2-甲基喹啉-3-羧酸乙酯的衍生物3,4-二氢-4-氧代嘧啶并[4,5-b]喹啉-2-羧酸乙酯,已被开发为具有口服抗过敏活性的新原型,在大鼠被动皮肤过敏反应试验中显示出比二钠色甘酸钠更高的效力(Althuis et al., 1979)。

安全和危害

属性

IUPAC Name |

ethyl 4-amino-2-methylquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-3-17-13(16)11-8(2)15-10-7-5-4-6-9(10)12(11)14/h4-7H,3H2,1-2H3,(H2,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRXJUYOPYYMLFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2N=C1C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2,2-trifluoro-1-[(4-phenylpiperazino)methyl]ethyl N-(4-methoxyphenyl)carbamate](/img/structure/B2811113.png)

![6-{3-[(2-methylbenzyl)amino]-1-pyrrolidinyl}-N~3~-phenylnicotinamide](/img/structure/B2811114.png)

![(3,4-dimethoxyphenyl)[4-(3,5-dimethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2811116.png)

![2-(2-fluorophenoxy)-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2811117.png)

![3-(4-Methoxyphenyl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]chromen-4-one](/img/structure/B2811120.png)

![3-(benzo[d][1,3]dioxol-5-yl)-5-(1-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole](/img/structure/B2811126.png)

![(11Z)-11-[(4-ethoxyphenyl)imino]-N-(2-methoxyphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2811129.png)

![(1R,2R)-N-[(1-Aminocycloheptyl)methyl]-2-(4-fluorophenyl)cyclopropane-1-carboxamide;hydrochloride](/img/structure/B2811132.png)